molecular formula C22H25BrN2O6 B5091563 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate

1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate

Katalognummer B5091563
Molekulargewicht: 493.3 g/mol
InChI-Schlüssel: KWZKGBXATYAEAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. BRL-15572 belongs to the class of piperazine derivatives and has been shown to have promising pharmacological properties.

Wirkmechanismus

1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to modulate the activity of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain. It acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory in animal studies. Additionally, 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have antipsychotic effects in animal models of schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor activity and reduces the risk of off-target effects. However, one limitation of using 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is its relatively short half-life, which may require frequent dosing in animal studies.

Zukünftige Richtungen

There are several future directions for the research on 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to develop more potent and selective analogs of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate for improved therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate and its effects on other neurotransmitter systems.

Synthesemethoden

The synthesis of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 1-(4-bromobenzyl)piperazine with 3-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate.

Wissenschaftliche Forschungsanwendungen

1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been extensively studied for its potential use in the treatment of various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action has been attributed to its ability to modulate the activity of the GABA-A receptor.

Eigenschaften

IUPAC Name

1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-3-2-4-19(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-5-7-18(21)8-6-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZKGBXATYAEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.